molecular formula C23H18ClN5O3S B11669071 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11669071
M. Wt: 479.9 g/mol
InChI Key: HCWJJONTGZLPJS-DHRITJCHSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dihydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the acetohydrazide moiety through a condensation reaction with the dihydroxyphenyl group. The reaction conditions usually require the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing cell proliferation. The triazole ring and the dihydroxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClN5O3S/c24-17-7-9-18(10-8-17)29-22(15-4-2-1-3-5-15)27-28-23(29)33-14-21(32)26-25-13-16-6-11-19(30)12-20(16)31/h1-13,30-31H,14H2,(H,26,32)/b25-13+

InChI Key

HCWJJONTGZLPJS-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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